3-methyl-1-(3-methylfuran-2-yl)butan-1-one

Description

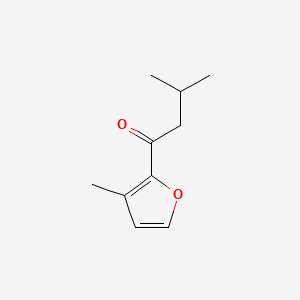

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPGRLGQLDFZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197606 | |

| Record name | Elsholtziaketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-05-1 | |

| Record name | Elsholtziaketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elsholtziaketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 3 Methyl 1 3 Methylfuran 2 Yl Butan 1 One

De Novo Synthesis Pathways and Retrosynthetic Analysis for the Compound

De novo synthesis, in a chemical context, refers to the creation of complex molecules from simpler, often commercially available starting materials, as opposed to modifications of naturally occurring precursors wikipedia.org. For 3-methyl-1-(3-methylfuran-2-yl)butan-1-one, also known as Elsholtziaketone, two primary retrosynthetic disconnections are considered logical: a Friedel-Crafts acylation approach and a Paal-Knorr furan (B31954) synthesis.

Retrosynthetic Analysis:

Friedel-Crafts Disconnection: The most direct approach involves disconnecting the bond between the furan ring and the carbonyl carbon. This leads to two key precursors: 3-methylfuran (B129892) and an appropriate acylating agent like isovaleryl chloride (3-methylbutanoyl chloride).

Paal-Knorr Disconnection: A more fundamental approach involves the deconstruction of the furan ring itself. The Paal-Knorr synthesis provides a pathway from a 1,4-dicarbonyl compound. This retrosynthetic step would yield 2-methylheptane-3,6-dione as the key intermediate.

Exploration of Precursor Molecules and Starting Materials

The feasibility of a synthesis route is heavily dependent on the accessibility of its precursor molecules.

For the Friedel-Crafts Pathway:

3-Methylfuran: This starting material can be prepared through the decarboxylation of 3-methyl-2-furoic acid. The acid itself is accessible via the hydrolysis of its corresponding methyl ester or through the oxidation of 3-methyl-2-furaldehyde orgsyn.org. The decarboxylation is typically achieved by heating the acid in the presence of a high-boiling point solvent like quinoline (B57606) and a copper catalyst orgsyn.org.

Isovaleryl Chloride (3-methylbutanoyl chloride): This is a readily available commercial reagent, typically synthesized by treating isovaleric acid with thionyl chloride or phosphorus trichloride.

For the Paal-Knorr Pathway:

2-Methylheptane-3,6-dione: This 1,4-dicarbonyl precursor is less common and would likely need to be synthesized. A plausible route could involve the acylation of the enolate of 3-methyl-2-butanone (B44728) with a protected 3-oxobutanal equivalent, followed by deprotection. 3-Methyl-2-butanone, also known as methyl isopropyl ketone, is a commercial solvent honeywell.comnih.gov.

Critical Reaction Steps and Proposed Mechanistic Intermediates

Each synthetic pathway is characterized by a critical bond-forming or ring-forming step.

Friedel-Crafts Acylation: This is the key step in the first proposed pathway. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).

Mechanism:

The Lewis acid coordinates to the chlorine atom of isovaleryl chloride, leading to the formation of a highly electrophilic acylium ion intermediate, [ (CH₃)₂CHCH₂C≡O ]⁺.

The electron-rich 3-methylfuran ring acts as a nucleophile, attacking the acylium ion. This electrophilic aromatic substitution preferentially occurs at the C2 position, which is activated by the furan's oxygen atom and the C3-methyl group. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.

A base (such as the [AlCl₄]⁻ complex) removes the proton from the C2 position, restoring the aromaticity of the furan ring and yielding the final product, this compound.

Paal-Knorr Furan Synthesis: This reaction involves the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl precursor.

Mechanism:

One of the ketone carbonyls (e.g., at C6) is protonated by an acid catalyst, making it more electrophilic.

The other ketone (at C3) tautomerizes to its enol form.

The enol acts as a nucleophile, attacking the protonated carbonyl in an intramolecular fashion to form a five-membered cyclic hemiketal.

A sequence of two dehydration steps (elimination of two water molecules) ensues, leading to the formation of the stable aromatic furan ring.

Optimization of Reaction Conditions and Yields through Process Chemistry

To maximize the yield and purity of this compound, particularly via the industrially scalable Friedel-Crafts route, optimization of reaction parameters is crucial. General principles for optimizing such reactions can be drawn from various synthetic studies researchgate.netscielo.brchemrxiv.org.

| Parameter | Condition/Reagent | Rationale and Considerations |

| Catalyst | AlCl₃, SnCl₄, BF₃·OEt₂, ZnCl₂ | The choice of Lewis acid affects reactivity. Stronger acids like AlCl₃ may require lower temperatures to prevent polymerization of the furan ring. Milder catalysts may require higher temperatures or longer reaction times. |

| Solvent | Carbon disulfide (CS₂), Dichloromethane (CH₂Cl₂), Nitrobenzene | The solvent must be inert to the reaction conditions. CS₂ and CH₂Cl₂ are common choices. The solvent can also influence catalyst activity and product solubility. |

| Temperature | -20 °C to room temperature | Furan and its derivatives are sensitive to strong acids and high temperatures. Running the reaction at low temperatures is often necessary to minimize side reactions and decomposition, thereby increasing the overall yield. |

| Stoichiometry | 1.0 to 1.2 equivalents of acylating agent and catalyst | Using a slight excess of the acylating agent and catalyst can help drive the reaction to completion. However, a large excess of the catalyst can increase the risk of side product formation. |

| Work-up | Quenching with ice/dilute HCl | The reaction is typically terminated by quenching with cold water or dilute acid to decompose the catalyst-product complex and separate the organic product from inorganic salts. |

Chemo- and Regioselective Synthetic Approaches Targeting the Furan Ring and Ketone Moiety

Achieving high chemo- and regioselectivity is paramount in the synthesis of substituted furans. In the acylation of 3-methylfuran, the primary challenge is to direct the incoming acyl group to the desired position on the furan ring.

The substitution pattern of furan is governed by the electronic effects of the heteroatom and any existing substituents. The oxygen atom strongly activates the ring towards electrophilic attack, particularly at the alpha (C2 and C5) positions. In 3-methylfuran, the C3-methyl group is an electron-donating group that further activates the ring. Its directing effect favors substitution at the adjacent C2 position. While the C5 position is also activated, electrophilic attack at C2 is generally kinetically favored in 3-alkylfurans, leading to high regioselectivity scholaris.caresearchgate.net. This inherent electronic preference makes the Friedel-Crafts acylation a highly regioselective method for preparing 2-acyl-3-methylfurans like the target compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this synthesis, the acylation occurs exclusively on the furan ring without side reactions on the alkyl chain of the isovaleryl group, demonstrating excellent chemoselectivity. Alternative strategies for creating substituted furans, such as those involving metal-catalyzed cross-coupling or cyclization reactions, can offer different regiochemical outcomes but are often more complex than the direct acylation approach researchgate.netnih.gov.

Synthesis of Structural Analogs and Derivatives of this compound

The ketone and the butanone side chain of the title compound serve as versatile handles for further chemical modification, allowing for the synthesis of a library of structural analogs. Such derivatization is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships mdpi.comnih.gov.

Functionalization of the Butanone Side Chain for Structural Diversity

The carbonyl group and the adjacent methylene (B1212753) (alpha-carbon) are the primary sites for functionalization. A variety of standard organic transformations can be applied to generate structural diversity.

| Reaction Type | Reagents & Conditions | Product Structure | Description |

| Ketone Reduction | NaBH₄, Methanol (B129727) | Selective reduction of the ketone to a secondary alcohol, yielding 1-(3-methylfuran-2-yl)-3-methylbutan-1-ol. | |

| Grignard Reaction | CH₃MgBr, followed by H₃O⁺ work-up | Nucleophilic addition of an organometallic reagent to the carbonyl carbon, forming a tertiary alcohol. | |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Conversion of the ketone into an alkene, yielding an exocyclic double bond. | |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), basic catalyst (e.g., piperidine) | Condensation at the carbonyl carbon with a compound containing an acidic methylene group, leading to a new carbon-carbon double bond mdpi.com. | |

| Alpha-Halogenation | Br₂ in Acetic Acid | Electrophilic substitution at the alpha-carbon of the ketone, introducing a halogen atom which can serve as a leaving group for further substitutions. | |

| Aldol (B89426) Condensation | Base (e.g., LDA) then an aldehyde (e.g., benzaldehyde) | Formation of an enolate at the alpha-carbon, which can then act as a nucleophile to attack an aldehyde, forming a β-hydroxy ketone. |

Modifications and Substitutions on the Furan Ring System

The furan ring in this compound is a key structural motif that can be subjected to various chemical modifications to generate novel derivatives. Strategies for substitution on the furan ring are often dictated by the directing effects of the existing substituents—the methyl group at the C3 position and the acyl group at the C2 position. The inherent reactivity of the furan nucleus, particularly its susceptibility to electrophilic substitution, provides a foundation for these transformations.

One of the primary challenges in the selective functionalization of substituted furans is controlling the regioselectivity of incoming groups. scholaris.ca The furan ring typically undergoes preferential electrophilic attack at the C2 and C5 positions. scholaris.ca In the case of the title compound, the C2 position is already occupied. The electronic effects of the C2-acyl group (electron-withdrawing) and the C3-methyl group (electron-donating) will influence the reactivity of the remaining C4 and C5 positions.

Methodologies for introducing new functionalities often involve the strategic use of organometallic reagents or directing groups. For instance, the introduction of silyl (B83357) groups can serve as a temporary blocking or directing element, enabling functionalization at otherwise less accessible positions. scholaris.ca After the desired modification, the silyl group can be removed, providing a versatile route to specifically substituted furan derivatives. scholaris.ca

Another advanced strategy for modifying the furan system involves oxidative dearomatization. This process can transform the furan into a highly functionalized intermediate, such as a 2-ene-1,4,7-trione, which can then undergo subsequent cyclization reactions. nih.gov This approach, related to the Paal–Knorr synthesis, allows for the construction of new heterocyclic systems or the introduction of complex substituents, effectively using the furan core as a latent diene or dienophile equivalent. nih.gov For example, the oxidation of a 2-(3-oxoalkyl)furan with an oxidizing agent like m-CPBA can lead to a spiro-intermediate that rearranges to form functionalized furans. nih.gov

These derivatization strategies are crucial for creating analogues of this compound with potentially altered properties, which is a common practice in medicinal chemistry and materials science to perform structure-activity relationship (SAR) studies.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sigmaaldrich.comrsc.org These principles are applied throughout the synthetic process, from the choice of starting materials to the selection of catalysts and reaction media.

Catalytic Methods and Atom Economy Considerations

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and selective than stoichiometric reactions. For the synthesis of furan derivatives, various catalytic systems have been developed to improve yields and reduce waste. This includes both metal-catalyzed and metal-free approaches. researchgate.netnih.gov Copper-catalyzed intramolecular C–O bond formation, for example, has been effectively used to construct furan rings from appropriate precursors, often under mild conditions and with high yields. clockss.org The development of transition-metal-free synthetic routes is particularly desirable to avoid potential metal contamination in the final product, which is a significant concern in the pharmaceutical industry. researchgate.netnih.gov

A key metric for evaluating the sustainability of a chemical process is atom economy , a concept that measures the efficiency with which atoms from the reactants are incorporated into the desired product. jocpr.comprimescholars.com An ideal reaction would have a 100% atom economy, where all reactant atoms are found in the final product, and no byproducts are generated. mdpi.com

Table 1: Atom Economy of Different Reaction Types

| Reaction Type | General Description | Atom Economy |

|---|---|---|

| Addition | Reactants add to one another in such a way that the product contains all the atoms of the starting materials. rsc.org | Typically 100% |

| Rearrangement | A molecule's carbon skeleton is rearranged to yield a structural isomer of the original molecule. primescholars.com | Typically 100% |

| Substitution | A functional group in a chemical compound is replaced by another group. | Less than 100% |

| Elimination | A pair of atoms or groups are removed from a molecule, usually through the action of acids, bases, or metals. | Less than 100% |

This table provides a generalized overview of the atom economy for common reaction types.

Reactions like additions and rearrangements are inherently atom-economical. rsc.orgprimescholars.com In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. primescholars.com For the synthesis of this compound, employing synthetic strategies that maximize atom economy, such as cycloadditions or tandem reactions, is a key green chemistry goal. researchgate.netmdpi.com For instance, a synthetic method that proceeds via an intramolecular rearrangement or cyclization of a linear precursor without the loss of any atoms would be considered highly atom-economical. researchgate.net

Solvent-Free or Environmentally Benign Reaction Media

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest mass of material used and the bulk of the waste generated. researchgate.net Green chemistry seeks to replace traditional volatile organic compounds (VOCs) like toluene, dichloromethane, and THF with more environmentally benign alternatives. sigmaaldrich.comrsc.org

Recent research has identified several "green solvents" that are derived from renewable resources, have lower toxicity, and are more biodegradable. rsc.orgsigmaaldrich.com For reactions involving furan derivatives, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable replacements for THF. rsc.orgnih.gov 2-MeTHF, which can be derived from biomass sources like corncobs, offers advantages over THF, including a higher boiling point and a lower tendency to form explosive peroxides. sigmaaldrich.com Similarly, bio-based ethanol (B145695) is a greener alternative that aligns with the principles of using renewable feedstocks. sigmaaldrich.com

In some cases, reactions can be performed in solvent-free conditions, which represents an ideal scenario from a green chemistry perspective. mdpi.com This approach, when feasible, completely eliminates solvent-related waste and simplifies product purification. Microwave-assisted organic synthesis (MAOS) is one technique that can facilitate solvent-free reactions, often leading to shorter reaction times and improved yields. researchgate.net

Table 2: Comparison of Traditional vs. Green Solvents

| Solvent | Type | Source | Key Properties & Considerations |

|---|---|---|---|

| Toluene | Traditional (VOC) | Petrochemical | Effective for many organic reactions but is a known hazardous air pollutant. rsc.org |

| Tetrahydrofuran (THF) | Traditional (VOC) | Petrochemical | Widely used ether solvent; prone to forming explosive peroxides. sigmaaldrich.comrsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Biomass (e.g., corncobs) | Higher boiling point than THF, less prone to peroxide formation, wider range of stability with organometallic reagents. sigmaaldrich.comrsc.orgnih.gov |

| Cyclopentyl methyl ether (CPME) | Green Alternative | Petrochemical | High boiling point, low water miscibility, and resistant to peroxide formation; offers a safer profile than many traditional ethers. sigmaaldrich.comnih.gov |

| Ethanol | Green Alternative | Biomass (e.g., corn, sugarcane) | Biodegradable, low toxicity, produced from renewable resources. sigmaaldrich.com |

| Water | Green Alternative | Natural | The ultimate green solvent; non-toxic, non-flammable. However, the low solubility of many organic compounds can be a limitation. researchgate.net |

This table summarizes the characteristics of selected traditional and green solvents relevant to organic synthesis.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Methyl 1 3 Methylfuran 2 Yl Butan 1 One

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment and number of protons and carbons, multidimensional techniques are required for a complete and unambiguous structural assignment.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Although complete 2D NMR experimental datasets for 3-methyl-1-(3-methylfuran-2-yl)butan-1-one are not widely published in peer-reviewed literature, the expected correlations can be predicted based on its known structure. These techniques are indispensable for piecing together the molecular puzzle.

¹H and ¹³C NMR: The 1D spectra would reveal distinct signals for the furan (B31954) ring protons and methyl group, as well as the protons of the isovaleryl side chain. The carbonyl carbon and the furan carbons would appear at characteristic downfield shifts in the ¹³C NMR spectrum.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Chemical Shifts (CDCl₃) | Predicted ¹³C NMR Chemical Shifts (CDCl₃) | ||||

|---|---|---|---|---|---|

| Position | Proton | Predicted Shift (ppm) | Position | Carbon | Predicted Shift (ppm) |

| 5' | H-5' | ~7.4 | 1 | C=O | ~190 |

| 4' | H-4' | ~6.3 | 2' | C-2' | ~152 |

| 2 | -CH₂- | ~2.8 | 3' | C-3' | ~125 |

| 3'-CH₃ | -CH₃ | ~2.4 | 5' | C-5' | ~144 |

| 3 | -CH- | ~2.2 | 4' | C-4' | ~109 |

| 4, 4' | -CH(CH₃)₂ | ~1.0 | 2 | -CH₂- | ~48 |

| 3 | -CH- | ~26 | |||

| 4, 4' | -CH(CH₃)₂ | ~22 | |||

| 3'-CH₃ | -CH₃ | ~12 |

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the methylene (B1212753) protons at C2 and the methine proton at C3, and between the methine proton at C3 and the two methyl groups of the isopropyl moiety. On the furan ring, a correlation between H-4' and H-5' would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would definitively link the proton signals to their corresponding carbon signals listed in the table above (e.g., the signal at ~2.8 ppm to the carbon at ~48 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons, which pieces the fragments together. Key expected correlations include:

The methylene protons (H2) to the carbonyl carbon (C1) and the furan carbons (C2' and C3').

The furan proton H-4' to the furan carbons C2', C3', and C5'.

The furan methyl protons (3'-CH₃) to furan carbons C2', C3', and C4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a flexible molecule like Elsholtzia ketone, its utility might be in confirming the proximity of the C2 methylene protons to the furan ring proton H-5', though significant conformational averaging would be expected.

Solid-State NMR Investigations for Supramolecular Structures

There is no published solid-state NMR data for this compound, as it is typically handled as an oil. researchgate.net If a crystalline form were obtained, solid-state NMR could provide valuable information about the molecular conformation and packing within the crystal lattice, which are averaged out in solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound, the molecular formula is C₁₀H₁₄O₂. nist.gov

The calculated exact mass would be:

Calculated Exact Mass [M] : 166.0994

Calculated Exact Mass [M+H]⁺ : 167.1072

The NIST spectral database confirms the availability of an electron ionization (EI) mass spectrum for this compound. nist.govnist.gov The fragmentation pattern in EI-MS is critical for structural confirmation. The primary fragmentation pathways would involve cleavage at the carbonyl group.

Plausible Mass Fragments for Elsholtzia Ketone

| m/z | Plausible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 109 | [C₇H₅O]⁺ | Acylium ion from cleavage of the C1-C2 bond (alpha cleavage) |

| 95 | [C₆H₇O]⁺ | 3-methylfuranoyl cation |

| 81 | [C₅H₅O]⁺ | Furanoyl cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation from cleavage at the carbonyl |

Infrared and Raman Spectroscopic Analysis for Vibrational Mode Identification and Functional Group Characterization

Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp³) | Isobutyl group | 2870-2960 |

| C-H Stretch (sp²) | Furan ring | 3030-3150 |

| C=O Stretch | Ketone | ~1680 (conjugated) |

| C=C Stretch | Furan ring | 1500-1600 |

| C-O-C Stretch | Furan ether | 1050-1250 |

Raman spectroscopy would be particularly useful for observing the non-polar C=C bond vibrations of the furan ring and the C-C backbone, which often show weak absorbance in the IR spectrum.

Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Stereochemical Analysis and Absolute Configuration Determination

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to analyze chiral molecules. This compound does not possess a stereocenter and is an achiral molecule. Therefore, it does not exhibit optical activity, and these techniques are not applicable for its analysis.

X-ray Crystallography and Electron Diffraction for Single-Crystal and Powder Diffraction Structural Determination

There are currently no published reports on the crystal structure of this compound. This is likely because the compound is an oil at room temperature, making single-crystal growth challenging. researchgate.net

Should a crystalline derivative or a solid polymorph be obtained, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Electron diffraction could be used as an alternative for analyzing very small crystals or thin films.

Integration of Advanced Spectroscopic Data for Holistic Structural Elucidation

The holistic structural elucidation of this compound is achieved by meticulously analyzing and combining the data obtained from various spectroscopic methods. Each technique offers unique insights into the molecular structure, and their collective interpretation provides a robust confirmation of the compound's identity.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is a critical first step in the analysis. For this compound, the mass spectrum provides the molecular weight and crucial information about the fragmentation patterns. The molecular ion peak [M]⁺ confirms the compound's molecular mass. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are paramount for detailing the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). For ketones, the protons on the alpha-carbon (the carbon adjacent to the carbonyl group) are characteristically deshielded and appear in a specific region of the spectrum (typically 2-2.5 ppm). oregonstate.edu The analysis of the ¹H NMR spectrum allows for the assignment of each proton to its specific position within the this compound structure, including the protons on the furan ring and the isobutyl side chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Ketone carbonyl carbons exhibit a characteristic downfield chemical shift, typically appearing in the range of 190-215 ppm. oregonstate.eduoregonstate.edu This distinct signal is a key identifier for the presence of the ketone functional group in this compound. The remaining carbon signals can be assigned to the furan ring and the isobutyl group, further corroborating the structure.

Integrated Spectroscopic Analysis in Practice:

The process of holistic structural elucidation begins with the determination of the molecular formula, C₁₀H₁₄O₂, and molecular weight, 166.22 g/mol , from mass spectrometry data. chemsynthesis.com The subsequent analysis of the ¹H and ¹³C NMR spectra allows for the precise mapping of the molecular structure.

The ¹H NMR spectrum would be expected to show distinct signals for the furan ring protons, the methyl group attached to the furan ring, the methylene and methine protons of the isobutyl group, and the terminal methyl groups of the isobutyl moiety. The splitting patterns observed in the ¹H NMR spectrum, arising from proton-proton coupling, are then used to establish the connectivity between adjacent protons, confirming the arrangement of the isobutyl chain and its attachment to the carbonyl group.

The ¹³C NMR spectrum complements this by providing the exact count of carbon atoms and identifying the carbonyl carbon through its characteristic chemical shift. The signals for the furan carbons and the carbons of the isobutyl group would also be assigned based on their expected chemical environments.

Data Tables

Table 1: General Spectroscopic Properties of Ketones

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 215 ppm oregonstate.eduoregonstate.edu |

| ¹H NMR | Protons on α-carbon | 2.0 - 2.5 ppm oregonstate.edu |

| IR Spectroscopy | C=O Stretch | 1650 - 1800 cm⁻¹ oregonstate.edu |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies of 3 Methyl 1 3 Methylfuran 2 Yl Butan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. For 3-methyl-1-(3-methylfuran-2-yl)butan-1-one, DFT would be employed to calculate its ground state properties. Functionals like B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or cc-pVTZ), would be used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as dipole moment and molecular electrostatic potential (MEP). The MEP, for instance, would highlight the electron-rich regions (the carbonyl oxygen and the furan (B31954) oxygen) and electron-poor regions, providing clues about the molecule's reactivity.

DFT has been successfully used to study related furan derivatives. For instance, in studies of pyridine (B92270) and furan-based ketones, DFT calculations have been used to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electronic transitions and reactivity. researchgate.net

Table 1: Representative DFT-Calculated Ground State Properties for an Analogous Furan Ketone (2-Acetylfuran)

| Property | Calculated Value (B3LYP/6-31G(d)) |

| Total Energy (Hartree) | -419.3 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 3.2 |

Note: This data is illustrative and based on typical values for similar compounds.

For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, such as CCSD(T), provide benchmark-quality energies and geometries. While computationally expensive, these methods are the gold standard. In a study on the reaction kinetics of 2-acetylfuran (B1664036) with hydroxyl radicals, high-level CCSDT/CBS calculations were used to accurately determine the energies of reactants, transition states, and products. acs.org For this compound, such high-level calculations would provide a definitive prediction of its structure and thermochemical properties.

Conformational Analysis and Elucidation of Potential Energy Surfaces for the Compound

The isobutyl group attached to the carbonyl carbon in this compound allows for significant conformational flexibility. The rotation around the single bonds—specifically the C(furan)-C(carbonyl) bond and the C(carbonyl)-C(isobutyl) bond—gives rise to various conformers with different energies.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

While quantum mechanics describes the molecule in isolation, Molecular Dynamics (MD) simulations are used to study its behavior over time, especially in a condensed phase (like a solvent). MD simulations model the molecule using a classical force field, allowing for the simulation of thousands of atoms over nanoseconds or longer.

For this compound, an MD simulation in a solvent like water or an organic solvent would reveal its solvation structure, diffusion characteristics, and dynamic conformational changes. This is particularly relevant for understanding how the molecule interacts with its environment. MD simulations have been used to study the polymerization of furan resins and to predict the mechanical properties of the resulting materials. psu.edudpi-proceedings.com Similar techniques could be applied to understand the aggregation or self-assembly of the target molecule or its interaction with biological macromolecules, as has been done for other furan derivatives. researchgate.net

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. DFT methods are widely used to calculate the chemical shifts of ¹H and ¹³C nuclei. researchgate.net This process involves optimizing the geometry of the molecule, calculating the NMR shielding tensors for each nucleus, and then converting these to chemical shifts by referencing a standard (e.g., tetramethylsilane).

For this compound, this would involve first performing a conformational search to identify all low-energy conformers. The NMR shifts for each conformer would then be calculated and averaged based on their Boltzmann population. This approach has been shown to provide excellent agreement with experimental spectra for complex organic molecules. github.io A study on furan fatty acids demonstrated the use of DFT-predicted ¹H NMR shifts to help identify these compounds in complex mixtures. researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for a Furan Proton in a 2-Acylfuran Derivative

| Proton | Predicted Chemical Shift (ppm) (WP04/6-311++G(2d,p)) | Experimental Chemical Shift (ppm) |

| Furan H5 | 7.65 | 7.58 |

| Furan H4 | 6.62 | 6.55 |

| Furan H3 | 7.20 | 7.15 |

Note: This data is representative and illustrates the typical accuracy of modern computational NMR prediction methods.

In Silico Modeling of Reaction Pathways, Transition States, and Reaction Energetics

Understanding the reactivity of this compound requires the modeling of potential reaction pathways. This involves identifying the structures of transition states (the energy maxima along a reaction coordinate) and calculating the activation energies.

A prime example of this methodology is the study of the reaction between 2-acetylfuran and the hydroxyl radical, a key process in atmospheric and combustion chemistry. acs.org Researchers used DFT and high-level ab initio methods to map out the potential energy surface for both hydrogen abstraction from the acetyl group and OH addition to the furan ring. They calculated the reaction rates using transition state theory. acs.org For this compound, similar studies could be conducted to investigate its oxidation, reduction, or participation in condensation reactions. For instance, modeling the Ti-mediated aldol (B89426) addition and subsequent cyclocondensation leading to 2(5H)-furanones has provided plausible mechanistic pathways for complex organic transformations. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 1 3 Methylfuran 2 Yl Butan 1 One

Reactions Involving the Furan (B31954) Ring System: Aromaticity, Ring Transformations, and Cycloadditions

The furan ring in the molecule is an aromatic system, but its aromaticity is weaker than that of benzene, allowing it to behave like a conjugated diene in certain reactions. allaboutchemistry.net This dual character underpins its reactivity in both substitution and addition reactions.

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. pitt.edufiveable.me For the furan ring, which is electron-rich, these reactions proceed readily. The regioselectivity of the substitution on the furan ring of 3-methyl-1-(3-methylfuran-2-yl)butan-1-one is governed by the directing effects of its two substituents: the 3-methyl group and the 2-butanoyl group.

Directing Effects: The methyl group at the C3 position is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the C2 and C5 positions. The butanoyl group at the C2 position is an electron-withdrawing group, which deactivates the ring. In furan systems, electrophilic attack generally occurs at the C2 or C5 position, as the carbocation intermediate formed is better stabilized by the ring oxygen. quora.com

Regioselectivity: In this molecule, the C2 position is already substituted. The C3-methyl group activates the ring, while the C2-acyl group deactivates it. The most likely position for electrophilic attack is the C5 position, which is activated by the C3-methyl group and is the sterically most accessible and electronically favored position for substitution on a 2-substituted furan.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, which would be expected to yield the corresponding 5-substituted product. allaboutchemistry.netpharmaguideline.com For instance, nitration with a mild agent like acetyl nitrate (B79036) is used for furans to avoid ring degradation. allaboutchemistry.netpharmaguideline.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | Acetyl nitrate (AcONO₂) | 5-Nitro-3-methyl-1-(3-methylfuran-2-yl)butan-1-one |

| Bromination | Br₂ in Dioxane at low temp. | 5-Bromo-3-methyl-1-(3-methylfuran-2-yl)butan-1-one |

The furan ring can undergo transformations that lead to the opening of the heterocyclic system, often through oxidation or under acidic conditions.

Oxidative Ring-Opening: Oxidation of the furan ring can lead to the formation of unsaturated 1,4-dicarbonyl compounds. allaboutchemistry.netnih.gov For example, oxidation of 2-substituted furans can yield 4-oxo-2-alkenoic acids. acs.org The oxidation of furan itself can produce cis-2-butene-1,4-dial. nih.gov For this compound, oxidative cleavage would be expected to produce a complex tricarbonyl species.

Acid-Catalyzed Ring-Opening: Furans are generally unstable in strong acids, which can lead to polymerization or ring-opening. allaboutchemistry.netpharmaguideline.com The mechanism often involves protonation of the furan ring, followed by nucleophilic attack (e.g., by water), leading to a dicarbonyl compound. stackexchange.com This process is essentially the reverse of the Paal-Knorr furan synthesis. nih.gov The presence of an electron-withdrawing group, such as the butanoyl group, can provide some stability against acid-catalyzed degradation. pharmaguideline.com

Cycloaddition Reactions: Furan can act as a 1,3-diene in [4+2] Diels-Alder cycloaddition reactions with various dienophiles, such as maleimide. allaboutchemistry.netnih.govmdpi.com These reactions are atom-economical and can proceed under non-catalytic conditions. nih.govmdpi.com The reaction typically forms an oxabicyclic product (an oxanorbornene derivative). mdpi.com The stereochemical outcome can be controlled by reaction conditions, with the endo isomer being the kinetic product and the exo isomer being the more thermodynamically stable product. nih.govmdpi.com Other cycloadditions, such as [2+2] and [3+2] cycloadditions, have also been observed with furan derivatives, particularly when coordinated to a transition metal. acs.orgacs.org

Reactivity of the Ketone Moiety: Carbonyl Group Transformations and Nucleophilic Reactivity

The ketone's carbonyl group is a primary site of reactivity, characterized by its electrophilic carbon atom and its ability to undergo addition and redox reactions. masterorganicchemistry.com

The most common reaction of ketones is nucleophilic addition to the carbonyl carbon. ncert.nic.inlibretexts.orglibretexts.org This reaction proceeds via a tetrahedral alkoxide intermediate which is then typically protonated. libretexts.org Aldehydes are generally more reactive than ketones due to steric and electronic factors. ncert.nic.in

Addition of Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are strong nucleophiles that add irreversibly to the ketone, yielding a tertiary alcohol upon acidic workup. masterorganicchemistry.comlibretexts.org

Reduction with Hydrides: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. libretexts.orgyoutube.com

Condensation with Amine Derivatives: The ketone can react with primary amines and their derivatives in condensation reactions. These are typically nucleophilic addition-elimination reactions. For example, reaction with hydroxylamine (B1172632) (NH₂OH) forms an oxime, while reaction with semicarbazide (B1199961) (NH₂NHCONH₂) forms a semicarbazone. scribd.com

Table 2: Nucleophilic Addition and Condensation Reactions of the Ketone

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Grignard Addition | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Cyanohydrin Formation | HCN, base catalyst | Cyanohydrin |

| Oxime Formation | NH₂OH | Oxime |

The ketone group can be interconverted to other functional groups through reduction or, under specific conditions, oxidation.

Reduction to an Alcohol: As mentioned, the most common reduction transforms the ketone into a secondary alcohol. Stereoselective reductions can be achieved using specific reagents and conditions. acs.org

Reduction to an Alkane (Deoxygenation): The ketone can be completely reduced to a methylene (B1212753) (-CH₂-) group via methods like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions or with specific reagents, oxidation can occur. The Baeyer-Villiger oxidation, for example, uses a peroxy acid to convert a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon.

Reactions of the Butanone Side Chain: Alkane Functionalization and Substitutions

While the C-H bonds of the alkane portion of the butanone side chain are generally unreactive, the presence of the ketone group activates the adjacent α- and β-positions.

α-Position Reactivity (Enolate Chemistry): The carbon atom alpha to the carbonyl group (the -CH₂- in the ethyl part of the side chain) is the most reactive site on the side chain. The protons on this carbon are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and is a key intermediate in several reactions:

α-Halogenation: In the presence of an acid or base catalyst, the ketone can be halogenated at the α-position.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide.

Aldol (B89426) Condensation: The enolate can also act as a nucleophile in an aldol condensation reaction, attacking the carbonyl group of another molecule. The cross-aldol condensation of butanone with acetaldehyde (B116499) is a known reaction. researchgate.net

C-H Activation: Modern synthetic methods involving transition-metal catalysis can achieve the functionalization of otherwise unreactive C-H bonds, although specific examples for this substrate are not readily available. rsc.org

Catalyzed Reactions Involving this compound

Homogeneous Catalysis and Ligand Design for Specific Transformations

There is no available literature detailing the use of homogeneous catalysts or the design of specific ligands for transformations involving this compound.

Heterogeneous Catalysis and Surface Interactions

While a single abstract mentions the catalytic hydrogenation of Elsholtzione perfumerflavorist.com, it does not provide any specifics regarding the heterogeneous catalyst used, reaction conditions, or surface interaction mechanisms. No dedicated studies on this topic could be retrieved.

Kinetic and Thermodynamic Studies of Key Reactions and Rate Determining Steps

No publications containing kinetic or thermodynamic data (such as reaction rate constants, activation energies, enthalpy, or entropy of reaction) for key reactions involving this compound were found. The research is silent on the rate-determining steps of its potential transformations.

Stereoselective Reactions and Asymmetric Transformations of the Compound (if chiral centers are involved)

The molecule this compound is achiral and does not possess any stereocenters. While its reaction products, such as the corresponding alcohol formed via reduction of the ketone, would be chiral, no studies on the stereoselective or asymmetric synthesis of these products from the target compound were identified.

Due to the absence of specific research findings for these topics, it is not possible to generate the requested professional and authoritative article with detailed data tables and research findings.

Mechanistic Investigations of 3 Methyl 1 3 Methylfuran 2 Yl Butan 1 One in Biological Systems Non Clinical Focus

Molecular Interactions with Specific Biomolecules and Receptors (In Vitro Studies)

The biological activity of furan-containing compounds is diverse, ranging from antimicrobial and anti-inflammatory to anticancer effects. researchgate.netijabbr.comorientjchem.orgutripoli.edu.lysemanticscholar.org This activity is often predicated on their ability to interact with specific biomolecules, such as receptors and enzymes.

Ketone bodies, which are structurally simpler than the compound , have been shown to act as ligands for G protein-coupled receptors (GPCRs), influencing metabolic and cardiovascular functions. nih.gov This suggests that the ketone moiety of 3-methyl-1-(3-methylfuran-2-yl)butan-1-one could potentially interact with certain GPCRs, although this remains to be experimentally verified.

Table 1: Potential Molecular Interactions of Furan-Containing Compounds

| Interaction Type | Potential Target | Implication |

| Receptor Binding | G Protein-Coupled Receptors (GPCRs) | Modulation of cellular signaling pathways |

| Enzyme Interaction | Cytochrome P450 Enzymes | Metabolic activation or detoxification |

| Non-covalent Binding | Protein Binding Pockets | Alteration of protein function |

This table is illustrative and based on the general reactivity of furan (B31954) and ketone-containing compounds.

The furan ring can undergo metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates. nih.govresearchgate.netsemanticscholar.org This process is a critical aspect of the bioactivity and potential toxicity of many furan-containing xenobiotics. The oxidation of the furan ring can generate electrophilic species that can covalently bind to cellular macromolecules, including enzymes, potentially leading to their inhibition. researchgate.net

The specific kinetics of enzyme inhibition or activation by this compound would depend on the specific enzyme and the concentration of the compound. The mechanism of action would likely involve either non-covalent binding to the active site or allosteric sites, or covalent modification following metabolic activation.

Metabolic Pathways and Biotransformations of this compound by Microbial or Plant Systems

Furanic compounds are subject to biotransformation by a variety of organisms, including microbes and plants, which have evolved enzymatic machinery to metabolize these compounds. nih.govmdpi.comresearchgate.net

Microorganisms have been identified that can degrade furanic compounds, often as a defense mechanism against their toxic effects. nih.gov The initial steps in these degradation pathways typically involve oxidation or reduction of the furan ring and its substituents, catalyzed by oxidoreductases. nih.gov For instance, furfural (B47365), a simple furan derivative, can be metabolized via 2-furoic acid to the primary intermediate 2-oxoglutarate. nih.gov

In plants, furan-containing compounds can be found as natural metabolites. mdpi.comresearchgate.net The enzymatic pathways for their biosynthesis and degradation are complex and involve a variety of enzymes capable of modifying the furan ring and its side chains.

The metabolism of furan-containing compounds often leads to the opening of the furan ring. nih.gov In mammalian systems, this is typically initiated by cytochrome P450-mediated oxidation, which can produce reactive intermediates like epoxides or cis-enediones. nih.govresearchgate.netsemanticscholar.org These intermediates can then react with cellular nucleophiles, such as glutathione, to form more water-soluble conjugates that can be excreted. semanticscholar.org

While the specific metabolites of this compound have not been characterized, it is plausible that its biotransformation would follow similar pathways, leading to ring-opened products and their conjugates.

Table 2: Plausible Metabolic Fates of Furan Derivatives

| Metabolic Process | Key Enzymes | Potential Products |

| Ring Oxidation | Cytochrome P450 | Epoxides, cis-enediones |

| Conjugation | Glutathione S-transferases | Glutathione conjugates |

| Ring Cleavage | Hydrolases | Acyclic dicarbonyl compounds |

| Reduction | Reductases | Furan-containing alcohols |

This table represents potential metabolic pathways for furan derivatives based on existing literature.

Chemosensory Receptor Interactions and Ligand-Binding Dynamics (e.g., Olfactory, Taste Receptors at a molecular level)

The structural features of this compound suggest it may interact with chemosensory receptors, contributing to aroma and taste perception. Furanones, which are structurally related to furans, are known to be important flavor compounds that activate specific olfactory receptors. acs.orgnih.govnih.gov

The interaction between an odorant molecule and an olfactory receptor is a highly specific process determined by the shape, size, and chemical properties of the ligand and the binding pocket of the receptor. nih.govuni-konstanz.de The perception of a particular odor is a result of a combinatorial code of activated olfactory receptors. nih.gov It is conceivable that this compound could act as an agonist or antagonist for one or more olfactory receptors. nih.gov

In the context of taste, bitter taste is mediated by a family of G protein-coupled receptors known as TAS2Rs. plos.orgwikipedia.orgresearchgate.neteurekalert.org A wide variety of chemical structures can elicit a bitter taste, and it is possible that furan derivatives could interact with these receptors. The ketone moiety could also contribute to taste perception, as ketone bodies have been shown to activate certain GPCRs. nih.gov The precise nature of any interaction with taste receptors would require experimental validation.

Mechanisms of Action at Sub-Cellular or Molecular Levels (e.g., effects on ion channels, protein function, without clinical implications)

Direct experimental research on the specific mechanisms of action of this compound at a sub-cellular or molecular level is not available in the current scientific literature. However, computational, or in silico, studies on structurally similar compounds can provide theoretical insights into its potential biological activities.

An in silico investigation was conducted on 3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one, a compound structurally analogous to this compound. This study predicted that the compound could exhibit activity against lung carcinoma. nveo.org The predicted molecular target for this similar compound was identified as Neprilysin, an enzyme that plays a role in various cellular processes. nveo.org Furthermore, the computational analysis suggested that this related compound might be involved in essential cellular functions such as cell growth, differentiation, gene expression, and apoptosis, and could potentially inhibit cancer cell penetration and migration. nveo.org It is crucial to emphasize that these are theoretical predictions for a related, but distinct, chemical entity and have not been experimentally validated for this compound.

Interactive Data Table: In Silico Toxicity Profile Prediction for the Structurally Similar Compound 3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one

| Toxicological Endpoint | Predicted Activity |

| Hepatotoxicity | Inactive |

| Carcinogenicity | Inactive |

| Immunogenicity | Inactive |

| Mutagenicity | Inactive |

| Cytotoxicity | Inactive |

| Tox21 Nuclear Receptor Signaling Pathways | |

| Androgen Receptor (AR) | Inactive |

| AR-LBD | Inactive |

| Aryl Hydrocarbon Receptor (AHR) | Inactive |

| Aromatase | Inactive |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) | Inactive |

| Tox21 Stress Response Pathways | |

| Nuclear Factor (erythroid-derived 2)-like 2 (NRF2) | Inactive |

| Heat Shock Factor (HSF) | Inactive |

| Mitochondrial Membrane Potential | Inactive |

| Phosphoprotein | Inactive |

| ATAD5 | Inactive |

This data is based on an in silico prediction for a structurally similar compound and does not represent experimental results for this compound. nveo.org

Microbiological Activity and Antimicrobial Mechanisms (If applicable, focusing on molecular targets in microorganisms)

There is currently no specific research available on the microbiological activity or antimicrobial mechanisms of this compound. However, the broader class of compounds known as furanones, to which this molecule belongs, has been the subject of antimicrobial research.

Studies on various furanone derivatives have demonstrated a range of antimicrobial activities. For instance, some chlorinated 2(5H)-furanone derivatives have shown selective activity against Gram-positive bacteria, including Staphylococcus aureus. The proposed mechanism for some of these furanones involves the induction of reactive oxygen species (ROS) and non-specific interactions with multiple proteins within the bacterial cell, including those involved in managing oxidative stress. It has been suggested that the efficacy of these compounds against Gram-positive bacteria is due to their ability to penetrate the cell, while Gram-negative bacteria may be less susceptible due to differences in cell wall structure that limit permeability.

Furthermore, some brominated furanones have been investigated for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication system involved in biofilm formation. By competitively binding to the receptors of autoinducers, these compounds can disrupt quorum sensing and inhibit the formation of bacterial biofilms.

It is important to note that these findings relate to the general class of furanone derivatives and cannot be directly extrapolated to this compound without specific experimental evidence. The antimicrobial potential and mechanisms of this particular compound remain an area for future investigation.

Applications and Functionalization of 3 Methyl 1 3 Methylfuran 2 Yl Butan 1 One in Non Biological Contexts

As a Synthetic Building Block and Intermediate in Organic Synthesis

The unique combination of a furan (B31954) nucleus and a ketone moiety in 3-methyl-1-(3-methylfuran-2-yl)butan-1-one provides multiple avenues for its application as a synthetic intermediate. Furan rings can participate in various cycloaddition and rearrangement reactions, while the ketone group allows for a wide range of classical carbonyl chemistry.

Precursor to Novel Heterocyclic Compounds and Scaffolds

The furan core within this compound serves as a latent diene or can be transformed into other heterocyclic systems. Furan derivatives are widely recognized for their role in the synthesis of a diverse array of heterocyclic compounds. For instance, the furan ring can undergo oxidative dearomatization to yield highly functionalized intermediates. nih.gov These intermediates can then be cyclized to form new heterocyclic scaffolds, a strategy that has been employed in the synthesis of various complex molecules. nih.gov

One common transformation of furans is the Paal-Knorr synthesis, which can be adapted to form substituted pyrroles, thiophenes, and other five-membered heterocycles. nih.gov While specific examples for this compound are not extensively documented in readily available literature, the known reactivity of similar furan-containing ketones suggests its potential in this area. For example, related 1,3-diketones with heterocyclic substituents have been utilized in three-component reactions to synthesize meta-hetarylanilines. beilstein-journals.org This highlights the potential of furan-containing ketones to act as precursors to complex aromatic systems.

The ketone functionality further expands its utility, allowing for reactions such as aldol (B89426) condensations, Michael additions, and the formation of imines and enamines, which can be key steps in the construction of more elaborate heterocyclic frameworks. beilstein-journals.orgmdpi.com

Role in the Total Synthesis of Complex Natural Products (as an intermediate)

While no specific total synthesis of a natural product explicitly lists this compound as an intermediate in the reviewed literature, the structural motif is present in some natural products, and its synthesis is a point of interest. orgsyn.org The general strategy of employing multicomponent reactions to construct complex molecules often involves intermediates with functionalities similar to the target compound. nih.gov The synthesis of complex natural products frequently relies on the strategic use of versatile building blocks that can introduce key structural features in a concise manner. Given the presence of both a furan ring and a modifiable ketone group, it is plausible that this compound or its derivatives could serve as a valuable intermediate in the synthesis of certain natural products.

Potential in Material Science and Polymer Chemistry

The reactivity of the furan ring and the potential for modification of the ketone group suggest that this compound could be a valuable monomer or precursor for functional materials.

Monomer Synthesis for Advanced Polymer Architectures

Furan-containing compounds have been explored as monomers in polymerization reactions. For example, the Diels-Alder reaction of furans with maleimides is a well-established reversible reaction that can be used to create self-healing polymers. While specific studies on the polymerization of this compound were not found, the principle of using furan derivatives in polymer synthesis is documented for other furan-containing molecules. mdpi.com The presence of the ketone group could also be exploited to create polymers with specific functionalities through post-polymerization modification.

Development of Functional Materials with Specific Properties

The development of functional materials often relies on the incorporation of specific chemical moieties that impart desired properties. The furan ring in this compound could potentially be integrated into larger systems to influence properties such as thermal stability, optical behavior, or chemical resistance. For instance, fluorinated polycarbonates have been synthesized from monomers containing specific functional groups to achieve desired thermal and optical properties. researchgate.net While not directly related, this illustrates the principle of monomer design for functional material development. The synthesis of new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one has been explored for their biological activity, and this approach of creating derivatives could also be applied to develop materials with specific physical or chemical properties. mdpi.com

Use in Analytical Chemistry as a Reference Standard, Derivatization Agent, or Internal Standard

Currently, there is no widespread, documented use of this compound as a reference standard, derivatization agent, or internal standard in routine analytical chemistry applications based on the available search results. While it is available from chemical suppliers, its primary classification is as a research chemical or building block. bldpharm.comambeed.com For a compound to be used as a reference standard, it typically requires certification of its purity and identity by a recognized standards body. There is no indication that this compound has undergone such a process.

Similarly, its use as a derivatization agent would require it to react specifically and quantitatively with a target analyte to enhance its detectability or chromatographic behavior. No such applications have been reported. As an internal standard, it would need to be a compound with similar chemical properties to the analyte of interest but not naturally present in the sample. While theoretically possible, no established analytical methods have been found that utilize it in this capacity.

Contribution to Advanced Flavor and Fragrance Chemistry (Focus on Chemical Characterization and Generation, not human perception or safety)

Chemical Characterization: The fundamental chemical identity of this compound is defined by its molecular structure, which consists of a furan ring substituted at the 2-position with a 3-methylbutan-1-one group and at the 3-position with a methyl group. Its basic physicochemical properties are summarized in the table below. chemsynthesis.combldpharm.com

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| Synonym | Elsholtziaketone | chemsynthesis.com |

| CAS Number | 488-05-1 | chemsynthesis.com |

| Molecular Formula | C₁₀H₁₄O₂ | chemsynthesis.combldpharm.com |

| Molecular Weight | 166.22 g/mol | chemsynthesis.combldpharm.com |

| SMILES | CC(C)CC(=O)C1=C(C)C=CO1 | chemsynthesis.com |

| InChIKey | MYPGRLGQLDFZMK-UHFFFAOYSA-N | chemsynthesis.com |

Chemical Generation: The formation of furan-based compounds is often associated with heat-involved food processing. nih.gov The precursor molecule, 3-methylfuran (B129892), is known to be produced in foods during techniques like cooking and pasteurization. nih.govthegoodscentscompany.com It is a volatile organic compound that can be formed from the gas-phase reaction of hydroxyl radicals with isoprene. wikipedia.org

The generation of the target ketone, Elsholtziaketone, can be chemically understood as a derivative of the 3-methylfuran core. The synthesis of such acylfurans typically involves Friedel-Crafts acylation or related reactions where a furan nucleus reacts with an acylating agent. While specific synthesis pathways for Elsholtziaketone are not extensively detailed in readily available literature, the synthesis of analogous furan-containing ketones provides insight into general formation mechanisms. For instance, the synthesis of related compounds like 3-(5-methylfuran-2-yl)-1,3-diphenylpropan-1-one has been documented, demonstrating the chemical manipulations possible on a furan ring to create more complex ketone structures. nih.gov

Table 2: Precursor Compound Information: 3-Methylfuran

| Identifier | Value | Source |

| IUPAC Name | 3-methylfuran | nih.gov |

| CAS Number | 930-27-8 | thegoodscentscompany.com |

| Molecular Formula | C₅H₆O | nih.govwikipedia.org |

| Molecular Weight | 82.10 g/mol | nih.gov |

| Formation Context | Produced during heat treatment in food processing; gas-phase reaction of OH radicals with isoprene. | nih.govwikipedia.org |

Role in Catalysis or as a Ligand in Coordination Chemistry

A review of scientific literature and chemical databases reveals no documented applications or research concerning the use of this compound either as a catalyst or as a ligand in the field of coordination chemistry. Its molecular structure, featuring a ketone carbonyl group and a furan ring, contains potential oxygen donor sites for metal coordination. However, there is currently no evidence to suggest it has been explored or utilized for these purposes. Research into furan-containing molecules in catalysis often focuses on other derivatives, and Elsholtziaketone itself does not appear in this context.

Advanced Analytical Methodologies for Detection and Quantification of 3 Methyl 1 3 Methylfuran 2 Yl Butan 1 One

Chromatographic Techniques for Separation and Identification in Complex Matrices

Chromatography is the cornerstone for the analysis of furan (B31954) derivatives, providing the necessary separation from interfering matrix components.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like 3-methyl-1-(3-methylfuran-2-yl)butan-1-one. nih.gov Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for identifying and quantifying this compound in complex mixtures such as roasted coffee. unideb.huworktribe.com

Method development typically begins with the selection of an appropriate capillary column. Columns with a mid-polarity stationary phase, such as those containing 5% phenyl-methylpolysiloxane (e.g., HP-5MS) or a cyanopropylphenyl-dimethylpolysiloxane phase (e.g., Rxi-624Sil MS), are often employed. restek.comrestek.comnih.gov These columns provide good selectivity for furan derivatives and other volatile organic compounds. restek.com

Optimization of GC parameters is crucial for achieving good separation and peak shape. Key parameters include the oven temperature program, injector temperature, carrier gas flow rate, and split ratio. A typical temperature program might start at a low temperature (e.g., 32-40°C) to trap volatile analytes, followed by a ramp to a higher temperature (e.g., 200-280°C) to elute the target compound and other components. restek.commdpi.com The injector temperature is usually set high (e.g., 250-280°C) to ensure rapid volatilization of the sample. restek.commdpi.com

For mass spectrometric detection, the system can be operated in either full-scan mode for qualitative analysis and identification of unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. restek.comthermofisher.com In SIM mode, the instrument monitors specific ions characteristic of the target analyte's mass spectrum, significantly improving the signal-to-noise ratio and lowering detection limits. For this compound, characteristic fragment ions would be selected for quantification and confirmation. Isotope dilution assays using deuterated internal standards (e.g., furan-d4) are often used to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. thermofisher.comnih.gov

Table 1: Example GC-MS Method Parameters for Furan Derivative Analysis This table is a composite example based on typical methods for related compounds.

| Parameter | Value/Condition | Reference |

|---|---|---|

| GC System | Agilent 7890B GC or similar | restek.com |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or Rxi-624Sil MS (30 m x 0.25 mm, 1.40 µm) | restek.comnih.gov |

| Carrier Gas | Helium, constant flow ~1.0-1.2 mL/min | mdpi.comthermofisher.com |

| Injector Temperature | 250 - 280°C | restek.commdpi.com |

| Injection Mode | Splitless or Split (e.g., 10:1 to 100:1) | restek.commdpi.com |

| Oven Program | Initial 32°C (4 min), ramp 20°C/min to 200°C (3 min) | mdpi.com |

| MS Detector | Agilent 5977B MSD or similar | restek.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | thermofisher.com |

| MS Source Temperature | 230°C | mdpi.com |

| Acquisition Mode | Scan (m/z 40-400) or Selected Ion Monitoring (SIM) | restek.comthermofisher.com |

While GC-MS is preferred for volatile furans, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile derivatives or when derivatization is employed. phmethods.net For a compound like this compound, which possesses a chromophore in its furan ring, UV-Vis detection is highly applicable. dss.go.th

Method development involves selecting a suitable reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. s4science.at The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to effectively separate analytes in complex samples. s4science.at

Diverse detection methods can be coupled with HPLC for comprehensive analysis:

UV-Vis and Photodiode Array (PDA) Detection: The furan ring exhibits significant UV absorbance. Furanic compounds are often detected at wavelengths between 278 nm and 284 nm. dss.go.thmdpi.com A PDA detector provides the advantage of acquiring the full UV spectrum for each peak, aiding in peak purity assessment and identification.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, along with molecular weight and structural information, confirming the identity of the target compound unequivocally. phmethods.net

Refractive Index (RI) and Evaporative Light Scattering (ELSD) Detection: For compounds lacking a strong UV chromophore, universal detectors like RI or ELSD can be used. However, they are generally less sensitive than UV or MS detectors and are not ideal for trace analysis. They may be employed when analyzing high-concentration samples or for method development in the absence of other detectors.

A study on furan analysis in beverages successfully used HPLC with UV detection at 205 nm after a pre-concentration step, achieving a low limit of detection of 0.001 μg/mL. researchgate.net Similar strategies could be adapted for this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chromatography technique, using supercritical carbon dioxide as the primary mobile phase. selvita.com While the target compound is not chiral, SFC is highly effective for the analysis of polar compounds, a category where this compound falls due to its ketone and furan moieties. chromatographytoday.com

SFC offers several advantages over both normal-phase HPLC and GC, including faster analysis times and reduced consumption of toxic organic solvents. chromatographyonline.com The polarity of the mobile phase is easily tuned by adding a small percentage of a polar organic modifier, such as methanol, to the supercritical CO2. rsc.org This allows for the elution and separation of moderately polar compounds that may be challenging to analyze by GC without derivatization. chromatographytoday.com

For method development, stationary phase selection is key. While SFC is renowned for chiral separations using polysaccharide-based chiral stationary phases (CSPs), achiral separations of polar compounds are commonly performed on a variety of polar stationary phases. chromatographyonline.comkisti.re.krafmps.be The technique is particularly advantageous for separating isomers and compounds across a wide polarity range. teledynelabs.com Although direct applications for this specific furanone are not widely published, the principles of SFC make it a promising tool for its high-throughput analysis. nih.gov

Hyphenated Techniques for Enhanced Resolution and Information Content (e.g., GCxGC-MS, LC-MS/MS)

To analyze trace components in highly complex matrices like coffee or smoke condensates, one-dimensional chromatography may not provide sufficient resolving power. Hyphenated techniques offer enhanced separation capabilities and information content.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): This powerful technique provides a significant increase in peak capacity and resolving power compared to conventional GC-MS. nih.gov In GCxGC, effluent from a primary column is subjected to a second, orthogonal separation on a short, fast column before entering the mass spectrometer. This results in a highly structured two-dimensional chromatogram, separating co-eluting peaks from the first dimension. It has been successfully applied to the analysis of volatile compounds in coffee, where hundreds of compounds can be separated and identified in a single run. nih.govresearchgate.net This would be an ideal technique to resolve this compound from isomeric or isobaric interferences in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Similar to GC-MS/MS, LC-MS/MS provides exceptional selectivity and sensitivity. After separation by HPLC, the target analyte is ionized and enters a tandem mass spectrometer (typically a triple quadrupole). In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected, fragmented, and one or more characteristic product ions are monitored. This highly specific transition significantly reduces chemical noise and matrix interference, allowing for very low quantification limits. While GC-MS/MS methods are established for furan derivatives, the same principles apply to LC-MS/MS, making it a powerful tool for non-volatile or thermally labile furan compounds. nih.gov

Development of Novel Chemical Sensors and Biosensors for Specific and Sensitive Detection

While chromatographic methods are the gold standard for laboratory analysis, there is growing interest in developing rapid, portable sensors for on-site screening. encyclopedia.pub

Chemical Sensors: Research into sensors for furan derivatives includes colorimetric and electrochemical approaches. One innovative strategy involves using "activated furans," such as Meldrum's acid furfural (B47365) conjugate, which react with specific analytes to produce a color change, enabling naked-eye detection. encyclopedia.pub Another approach utilizes molecular probes that undergo a Diels-Alder reaction with furan moieties, attaching a tag that can be easily identified by LC-MS or UV-Vis spectroscopy. nih.gov For volatile furans, portable photoionization detectors (PIDs) can provide real-time monitoring, though with limited selectivity. ionscience.com